molecular formula C11H10O2 B14644185 3-Pentyn-2-one, 5-phenoxy- CAS No. 56559-04-7

3-Pentyn-2-one, 5-phenoxy-

Cat. No.: B14644185
CAS No.: 56559-04-7
M. Wt: 174.20 g/mol
InChI Key: CFEREYVJLQRSGV-UHFFFAOYSA-N
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Description

3-Pentyn-2-one, 5-phenoxy- is an organic compound with the molecular formula C11H10O2 It is a derivative of 3-pentyn-2-one, where a phenoxy group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyn-2-one, 5-phenoxy- typically involves the reaction of 3-pentyn-2-one with phenol under specific conditions. One common method is the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-pentyn-2-one. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-pentyn-2-one, 5-phenoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-2-one, 5-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br) or nitric acid (HNO).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

3-Pentyn-2-one, 5-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-pentyn-2-one, 5-phenoxy- involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. The triple bond in the pentynone moiety can undergo addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-2-one: The parent compound without the phenoxy group.

    Phenoxyacetone: A similar compound where the phenoxy group is attached to an acetone moiety.

    Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.

Uniqueness

3-Pentyn-2-one, 5-phenoxy- is unique due to the presence of both a phenoxy group and a pentynone moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in simpler analogs.

Properties

CAS No.

56559-04-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-phenoxypent-3-yn-2-one

InChI

InChI=1S/C11H10O2/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,9H2,1H3

InChI Key

CFEREYVJLQRSGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CCOC1=CC=CC=C1

Origin of Product

United States

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